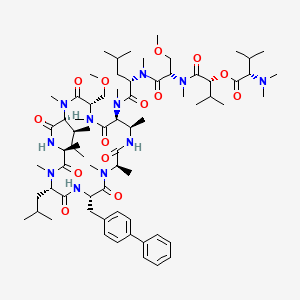

Sec61-IN-5

Description

BenchChem offers high-quality Sec61-IN-5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sec61-IN-5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C70H113N11O14 |

|---|---|

Molecular Weight |

1332.7 g/mol |

IUPAC Name |

[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,14S,17R,20R,21S)-5-[(2S)-butan-2-yl]-2-(methoxymethyl)-1,4,8,10,16,17,20-heptamethyl-11-(2-methylpropyl)-3,6,9,12,15,18,22-heptaoxo-14-[(4-phenylphenyl)methyl]-1,4,7,10,13,16,19-heptazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |

InChI |

InChI=1S/C70H113N11O14/c1-25-44(10)57-62(84)72-46(12)63(85)76(17)52(35-40(2)3)61(83)73-51(37-48-31-33-50(34-32-48)49-29-27-26-28-30-49)64(86)75(16)47(13)60(82)71-45(11)58(68(90)78(19)55(39-94-24)67(89)80(57)21)81(22)65(87)53(36-41(4)5)77(18)66(88)54(38-93-23)79(20)69(91)59(43(8)9)95-70(92)56(42(6)7)74(14)15/h26-34,40-47,51-59H,25,35-39H2,1-24H3,(H,71,82)(H,72,84)(H,73,83)/t44-,45+,46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59+/m0/s1 |

InChI Key |

MKLAVULUNKJJPK-FYOBYPTESA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)C3=CC=CC=C3)CC(C)C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)C3=CC=CC=C3)CC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sec61 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of small molecule inhibitors targeting the Sec61 translocon, a critical component of the protein secretion pathway. While this document focuses on the general principles of Sec61 inhibition, specific data for representative compounds are included to illustrate these mechanisms. Due to the limited public availability of data for a compound specifically named "Sec61-IN-5," this guide utilizes information from well-characterized inhibitors that share the same binding site and mode of action.

Introduction to the Sec61 Translocon

The Sec61 complex is the central component of the protein translocation machinery in the endoplasmic reticulum (ER) membrane.[1][2] This heterotrimeric complex, consisting of Sec61α, Sec61β, and Sec61γ subunits, forms a channel through which newly synthesized polypeptides are translocated into the ER lumen or integrated into the ER membrane.[3] The Sec61α subunit is the largest and forms the central pore, which is gated by a short helical domain known as the "plug."[3] For protein translocation to occur, the plug must be displaced, and the channel must open. The lateral gate of the channel, formed by specific transmembrane helices of Sec61α, allows for the insertion of transmembrane domains of nascent proteins into the lipid bilayer.[4]

Given its essential role in the biogenesis of a vast number of proteins, including those involved in cell signaling, adhesion, and metabolism, the Sec61 translocon has emerged as a compelling therapeutic target for various diseases, including cancer, viral infections, and certain genetic disorders.

Core Mechanism of Action of Sec61 Inhibitors

A growing class of small molecule inhibitors, including natural products like mycolactone, cotransins, and ipomoeassins, have been shown to potently and specifically target the Sec61 translocon. Structural and biochemical studies have revealed a common mechanism of action for these inhibitors.

These molecules bind to a highly conserved pocket on the cytosolic side of the Sec61α subunit. This binding site is strategically located at the interface of the lateral gate and the plug domain. By occupying this pocket, the inhibitors stabilize the closed conformation of the Sec61 channel, effectively clamping the plug in place and preventing its displacement. This blockade of the channel's opening physically obstructs the passage of nascent polypeptides, thereby inhibiting protein translocation. The accumulation of untranslocated proteins in the cytoplasm leads to cellular stress, activation of the Unfolded Protein Response (UPR), and can ultimately trigger apoptosis.

dot

Caption: Signaling pathway of Sec61-mediated protein translocation and its inhibition.

Quantitative Data for Representative Sec61 Inhibitors

The potency of Sec61 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) values, which vary depending on the specific inhibitor, the client protein being assayed, and the cell line used. The following table summarizes reported IC50 values for several well-characterized Sec61 inhibitors.

| Inhibitor | Target/Assay | Cell Line/System | IC50 | Reference |

| KZR-8445 | HER3-GLuc Reporter Secretion | HEK293T | ~100 nM | |

| KZR-8445 | Prolactin Secretion | In vitro | ~1000 nM | |

| Ipomoeassin F (Ipo-F) | Sec61-dependent Protein Secretion | In vitro | ~50 nM | |

| Mycolactone | In vitro translocation of preprolactin | Canine Pancreatic Microsomes | ~100 nM | |

| Cotransin (CT8) | VCAM-1 Expression | HUVEC | ~2 µM |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of Sec61 inhibitors.

This assay directly measures the ability of a compound to inhibit the translocation of a specific protein into ER-derived microsomes.

Methodology:

-

In Vitro Transcription and Translation: A plasmid encoding a model secretory protein (e.g., preprolactin) is used as a template for in vitro transcription to generate mRNA. The mRNA is then translated in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of radiolabeled amino acids (e.g., ³⁵S-methionine).

-

Translocation Reaction: The translation reaction is performed in the presence of canine pancreatic rough microsomes, which contain functional Sec61 translocons. The Sec61 inhibitor, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the microsomes at various concentrations.

-

Protease Protection Assay: After the translocation reaction, the samples are treated with a protease (e.g., proteinase K). Proteins that have been successfully translocated into the lumen of the microsomes will be protected from digestion, while untranslocated proteins will be degraded.

-

Analysis: The reaction products are analyzed by SDS-PAGE and autoradiography. A decrease in the intensity of the band corresponding to the protected, translocated protein in the presence of the inhibitor indicates inhibition of Sec61-mediated translocation.

dot

Caption: Experimental workflow for an in vitro protein translocation assay.

Cryo-EM is a powerful technique to visualize the high-resolution structure of the Sec61 complex bound to an inhibitor, providing direct evidence of the binding site and the conformational changes induced.

Methodology:

-

Sample Preparation: The purified human Sec61 complex is incubated with a molar excess of the Sec61 inhibitor.

-

Grid Preparation and Data Collection: The Sec61-inhibitor complex is applied to a cryo-EM grid and vitrified by plunge-freezing in liquid ethane. A large dataset of images is then collected using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: The collected images are processed to select for high-quality particle images, which are then used to reconstruct a high-resolution 3D map of the complex.

-

Model Building and Analysis: An atomic model of the Sec61-inhibitor complex is built into the cryo-EM density map. This allows for the precise identification of the inhibitor's binding site and its interactions with the Sec61α subunit.

dot

Caption: General workflow for cryo-EM structural analysis of Sec61-inhibitor complexes.

Conclusion

Small molecule inhibitors targeting the Sec61 translocon represent a promising class of therapeutic agents. Their mechanism of action is well-defined, involving the binding to a conserved pocket on the Sec61α subunit, which stabilizes the closed state of the channel and blocks protein translocation. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of novel Sec61 inhibitors for a range of therapeutic applications. Further research into the client selectivity of different inhibitors will be crucial for developing targeted therapies with improved efficacy and reduced off-target effects.

References

The Molecular Target of Sec61-IN-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sec61-IN-5 is a small molecule inhibitor whose molecular target is the Sec61 protein translocation complex , a critical component of the cellular machinery responsible for protein secretion and membrane protein integration. By binding to the central pore-forming subunit, Sec61α , Sec61-IN-5 allosterically stabilizes the translocon in a closed conformation. This action effectively blocks the passage of newly synthesized polypeptides into the endoplasmic reticulum (ER), leading to their accumulation in the cytosol. The disruption of protein homeostasis triggers the Unfolded Protein Response (UPR), a cellular stress pathway that can ultimately induce apoptosis, particularly in cells with high secretory activity such as cancer cells. This guide provides a comprehensive overview of the molecular target of Sec61-IN-5, its mechanism of action, quantitative data for a closely related analog, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

The Sec61 Translocon: The Molecular Target

The Sec61 translocon is a heterotrimeric protein complex embedded in the membrane of the endoplasmic reticulum.[1] It is the primary channel for the co-translational and post-translational translocation of proteins destined for the secretory pathway or for insertion into the ER membrane. The complex consists of three subunits:

-

Sec61α: The largest subunit, forming the central aqueous pore through which polypeptides pass. It consists of ten transmembrane helices and contains a "plug" domain that seals the channel when inactive and a "lateral gate" that opens to allow the integration of transmembrane domains into the lipid bilayer.[1][2]

-

Sec61β and Sec61γ: Smaller, single-pass transmembrane proteins that associate with Sec61α and are important for the stability and function of the complex.

Sec61-IN-5, like other inhibitors in its class, directly targets the Sec61α subunit .[3] This interaction is non-covalent and is believed to occur at a lipid-exposed pocket near the lateral gate and the plug domain.[4]

Mechanism of Action

The inhibitory action of Sec61-IN-5 is achieved by stabilizing the Sec61 translocon in a translocation-incompetent state. The binding of the inhibitor to Sec61α prevents the conformational changes necessary for channel opening upon engagement with a ribosome-nascent chain complex. Specifically, it is thought to "cement" the plug domain in its closed position, thereby physically obstructing the polypeptide-conducting channel. This leads to a halt in the translocation of a wide range of secretory and membrane proteins.

The accumulation of untranslocated precursor proteins in the cytoplasm disrupts cellular proteostasis and induces the Unfolded Protein Response (UPR) . The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Quantitative Data

| Compound | Target/Assay | Cell Line | IC50 (nM) |

| Sec61-IN-4 | Cell Viability | U87-MG | 0.04 |

Note: This data is for Sec61-IN-4 and is presented as a representative value for this inhibitor class. Further experimental validation is required for Sec61-IN-5.

Signaling Pathway and Experimental Workflows

Signaling Pathway: Sec61 Inhibition and Induction of the Unfolded Protein Response (UPR)

The inhibition of the Sec61 translocon by Sec61-IN-5 leads to the activation of the UPR. This signaling cascade is initiated by three ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.

Caption: Inhibition of Sec61 by Sec61-IN-5 leads to the activation of the Unfolded Protein Response (UPR).

Experimental Workflows

This assay directly assesses the ability of Sec61-IN-5 to inhibit the translocation of a nascent polypeptide into ER-derived microsomes.

Caption: Workflow for an in vitro protein translocation assay to evaluate Sec61-IN-5 activity.

CETSA is a biophysical method used to verify the direct binding of a ligand to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to confirm Sec61-IN-5 target engagement.

Experimental Protocols

In Vitro Protein Translocation Assay

Objective: To determine the concentration-dependent inhibition of protein translocation into microsomes by Sec61-IN-5.

Materials:

-

Rabbit reticulocyte lysate

-

Canine pancreatic rough microsomes (salt-washed)

-

[35S]-Methionine

-

Plasmid encoding a secretory protein (e.g., preprolactin)

-

T7 RNA polymerase and transcription buffer

-

RNase inhibitor

-

Amino acid mixture (minus methionine)

-

Sec61-IN-5 stock solution in DMSO

-

Proteinase K

-

PMSF (phenylmethylsulfonyl fluoride)

-

SDS-PAGE gels and buffers

-

Autoradiography film or digital imager

Procedure:

-

In Vitro Transcription: Synthesize mRNA from the linearized plasmid using T7 RNA polymerase. Purify the mRNA.

-

In Vitro Translation/Translocation: a. Set up translation reactions containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), [35S]-Methionine, and the synthesized mRNA. b. To each reaction, add canine pancreatic microsomes. c. Add Sec61-IN-5 at a range of final concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO). d. Incubate at 30°C for 60 minutes.

-

Protease Protection: a. Divide each reaction into two aliquots. To one aliquot, add Proteinase K and incubate on ice for 30 minutes. b. Stop the digestion by adding PMSF.

-

Analysis: a. Analyze all samples by SDS-PAGE. b. Dry the gel and expose it to autoradiography film or a digital imager. c. Successful translocation results in a protected, faster-migrating band (due to signal peptide cleavage) in the Proteinase K-treated samples. Quantify the intensity of this band to determine the extent of inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of Sec61-IN-5 to Sec61α in intact cells.

Materials:

-

Cultured cells (e.g., HEK293T or a relevant cancer cell line)

-

Cell culture medium and supplements

-

Sec61-IN-5 stock solution in DMSO

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody specific for Sec61α

-

HRP-conjugated secondary antibody

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment: a. Seed cells in culture plates and grow to ~80% confluency. b. Treat cells with Sec61-IN-5 at a fixed concentration (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

-

Heat Treatment: a. Harvest and wash the cells with PBS. Resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Western Blot Analysis: a. Collect the supernatant (soluble protein fraction). b. Determine the protein concentration of each sample. c. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-Sec61α antibody.

-

Data Analysis: a. Quantify the band intensities for Sec61α at each temperature. b. Normalize the intensities to the non-heated control for both treated and untreated samples. c. Plot the relative amount of soluble Sec61α against temperature to generate melting curves. A shift in the melting curve to a higher temperature for the Sec61-IN-5-treated sample indicates target engagement.

Cell Viability Assay

Objective: To determine the cytotoxic effect of Sec61-IN-5 on a given cell line and calculate its IC50 value.

Materials:

-

Cultured cells

-

96-well cell culture plates

-

Cell culture medium and supplements

-

Sec61-IN-5 stock solution in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of Sec61-IN-5 in cell culture medium. b. Treat the cells with the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal (luminescence, absorbance, etc.) using a plate reader.

-

Data Analysis: a. Normalize the data to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Sec61-IN-5 is a potent inhibitor of the Sec61 translocon, targeting the central Sec61α subunit to block protein translocation into the endoplasmic reticulum. This mechanism of action leads to the induction of the Unfolded Protein Response and subsequent apoptosis, highlighting its therapeutic potential, particularly in oncology. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization and further investigation of Sec61-IN-5 and other inhibitors of this critical cellular pathway.

References

- 1. Sec61 - Wikipedia [en.wikipedia.org]

- 2. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Sec61-IN-4: A Technical Guide to a Novel Protein Translocation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of Sec61-IN-4, a novel and potent small molecule inhibitor of the Sec61 translocon. Due to the limited publicly available information on "Sec61-IN-5," this guide will focus on the closely related and characterized compound, Sec61-IN-4, while providing comparative data from other well-studied Sec61 inhibitors to offer a broader context for researchers in the field.

Introduction to the Sec61 Translocon: A Critical Hub for Protein Biogenesis

The Sec61 complex is the central component of the protein translocation machinery embedded in the membrane of the endoplasmic reticulum (ER).[1] This heterotrimeric channel, comprising Sec61α, Sec61β, and Sec61γ subunits, is essential for the translocation of newly synthesized secretory and membrane proteins from the ribosome into the ER lumen or their integration into the ER membrane.[1] The α-subunit forms the core of the channel, featuring a pore ring, a plug domain that seals the channel in its inactive state, and a lateral gate that facilitates the exit of transmembrane domains into the lipid bilayer.[1] Given its fundamental role in protein homeostasis, the Sec61 translocon has emerged as a compelling therapeutic target for a range of diseases, including cancer and viral infections, where there is a high demand for protein secretion.[1]

Mechanism of Action of Sec61 Inhibitors

Sec61-IN-4 is a potent small molecule inhibitor that targets the Sec61α subunit.[2] Its mechanism of action, shared with a number of other characterized Sec61 inhibitors, involves binding to a hydrophobic, lipid-exposed pocket on Sec61α. This binding event stabilizes the translocon in a closed conformation, preventing the displacement of the "plug" domain that normally gates the channel. By locking the channel, Sec61-IN-4 effectively blocks the passage of nascent polypeptides into the ER. This leads to an accumulation of untranslocated proteins in the cytosol, which in turn triggers cellular stress pathways, most notably the Unfolded Protein Response (UPR). In cells with a high secretory load, such as cancer cells, sustained ER stress and UPR activation can ultimately lead to programmed cell death (apoptosis).

Quantitative Data on Sec61 Inhibitor Activity

The potency of Sec61 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize the available quantitative data for Sec61-IN-4 and provide a comparative analysis with other well-characterized Sec61 inhibitors.

Table 1: In Vitro and Cellular IC50 Values for Sec61-IN-4

| Assay Type | System/Cell Line | Target/Substrate | Key Parameter | Value | Reference(s) |

| Cell Viability | U87-MG | Endogenous | IC50 | 0.04 nM | |

| In Vitro Translocation | ER Microsomes | TNFα | % Inhibition | 90% at 1 nM |

Table 2: Comparative IC50 Values of Various Sec61 Inhibitors

| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference(s) |

| Sec61-IN-4 | U87-MG | 0.00004 | Cell Viability | |

| Cotransin | HEK293 | ~1 | Cell Viability | |

| Ipomoeassin F | A2780 | 0.036 | Cell Viability | |

| In vitro | ~0.05 | Translocation | ||

| Mycolactone A/B | L929 | 0.012 | Cell Viability | |

| Eeyarestatin I | HEK293 | ~10 | Cell Viability |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the characterization of Sec61 inhibitors. The following sections provide methodologies for key assays.

In Vitro Protein Translocation Assay (Protease Protection)

This assay directly measures the ability of an inhibitor to block the translocation of a specific protein into ER-derived microsomes by assessing its resistance to protease digestion.

Materials:

-

Rabbit reticulocyte lysate in vitro transcription/translation system

-

Plasmid DNA encoding a secretory protein with a signal sequence (e.g., preprolactin)

-

Canine pancreatic rough microsomes (RMs)

-

Sec61-IN-4 (or other inhibitor) dissolved in DMSO

-

³⁵S-methionine

-

Proteinase K (PK)

-

Protease inhibitor (e.g., PMSF)

-

SDS-PAGE and autoradiography reagents

Procedure:

-

In Vitro Transcription and Translation:

-

Set up an in vitro transcription/translation reaction using a cell-free system (e.g., rabbit reticulocyte lysate).

-

Add the plasmid DNA encoding the model secretory protein and ³⁵S-methionine to the reaction mix to produce a radiolabeled precursor protein.

-

-

Inhibitor Pre-incubation:

-

In separate tubes, pre-incubate the canine pancreatic rough microsomes with varying concentrations of Sec61-IN-4 or a vehicle control (DMSO) for 15 minutes at 30°C.

-

-

Translocation Reaction:

-

Add the in vitro translation mix containing the radiolabeled precursor protein to the pre-incubated microsomes.

-

Incubate the reaction for 60 minutes at 30°C to allow for protein translocation into the microsomes.

-

-

Protease Protection:

-

Divide each reaction into two aliquots.

-

To one aliquot, add Proteinase K to a final concentration of 0.1 mg/mL to digest any proteins not protected within the microsomes.

-

To the other aliquot (no protease control), add an equal volume of buffer.

-

Incubate all samples on ice for 30 minutes.

-

-

Analysis:

-

Inactivate the Proteinase K by adding a protease inhibitor like PMSF.

-

Analyze the reaction products by SDS-PAGE followed by autoradiography.

-

Successful translocation is indicated by the presence of a protease-protected, radiolabeled protein band (which may also be smaller than the precursor due to signal peptide cleavage).

-

Quantify the band intensities to determine the dose-dependent inhibition of translocation.

-

Cell Viability Assay for IC50 Determination

This assay measures the cytotoxic potency of a Sec61 inhibitor by determining the concentration that reduces cell viability by 50%.

Materials:

-

Human cancer cell line (e.g., U87-MG, HEK293)

-

Complete cell culture medium

-

96-well plates

-

Sec61-IN-4 (or other inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) or similar

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of Sec61-IN-4 in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Assessment:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blot Analysis of Unfolded Protein Response (UPR) Markers

This protocol is used to detect the activation of the UPR pathway by monitoring the expression of key stress marker proteins.

Materials:

-

Cultured cells

-

Sec61-IN-4 (or other inhibitor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies against UPR markers (e.g., CHOP, BiP/GRP78)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with Sec61-IN-4 at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against CHOP and BiP.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

An increase in the levels of CHOP and BiP indicates activation of the UPR.

-

Visualizing Key Pathways and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the core processes related to Sec61 function and inhibition.

Caption: Co-translational protein translocation pathway via the Sec61 translocon.

References

The Impact of Sec61 Inhibition on Protein Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sec61 translocon is the central component of the cellular machinery responsible for the translocation of newly synthesized polypeptides into the endoplasmic reticulum (ER). This process is fundamental for the biogenesis of a vast number of proteins destined for secretion, insertion into membranes, or delivery to various organelles. The critical role of the Sec61 complex in protein homeostasis makes it an attractive therapeutic target for a range of diseases, including cancer, viral infections, and proteinopathies.

This technical guide provides an in-depth overview of the effects of small molecule inhibitors on Sec61-mediated protein translocation. While this document aims to be a comprehensive resource, it is important to note that specific quantitative data for the compound "Sec61-IN-5" is not publicly available in the scientific literature as of the latest searches. Therefore, this guide will focus on the well-characterized mechanisms and experimental evaluation of other known Sec61 inhibitors, using their data as illustrative examples of the analyses performed for this class of compounds.

Mechanism of Action of Sec61 Inhibitors

Small molecule inhibitors of Sec61 typically function by binding to the Sec61α subunit, the main channel-forming component of the translocon.[1] These inhibitors often bind to a common, lipid-exposed pocket located at the lateral gate of the Sec61α subunit.[2] This binding event stabilizes the translocon in a closed or non-productive conformation, thereby physically obstructing the passage of nascent polypeptide chains into the ER lumen.[1] By locking the plug domain that normally seals the channel, these inhibitors prevent the necessary conformational changes required for the initiation and continuation of protein translocation.[2] The accumulation of untranslocated proteins in the cytoplasm can lead to cellular stress, including the activation of the Unfolded Protein Response (UPR).[1]

Signaling Pathway of Co-translational Protein Translocation and its Inhibition

The following diagram illustrates the canonical co-translational protein translocation pathway and the point of intervention for Sec61 inhibitors.

Caption: Co-translational protein translocation pathway and inhibition by Sec61-IN-5.

Quantitative Data on Sec61 Inhibitors

As previously mentioned, specific quantitative data for Sec61-IN-5 is not available in the peer-reviewed literature. However, to provide a framework for the types of data generated for this class of inhibitors, the following tables summarize representative data for other well-characterized Sec61 inhibitors.

Table 1: Inhibitory Activity of Representative Sec61 Inhibitors

| Inhibitor | Target/Assay | Cell Line | IC50 | Reference |

| Mycolactone A/B | Cell Viability | HEK293 | ~1 nM | |

| Ipomoeassin F | Cell Viability | HEK293 | ~10 nM | |

| Sec61-IN-4 | Cell Viability | U87-MG | 40 pM | N/A |

| Cotransin | Cell Viability | HEK293 | ~1 µM | |

| Eeyarestatin I | Cell Viability | HEK293 | ~10 µM |

Table 2: Substrate Specificity of Sec61 Inhibitors

| Inhibitor | Substrate Specificity | Comments | Reference |

| Mycolactone | Broad-spectrum | Inhibits translocation of a wide range of proteins. | |

| Ipomoeassin F | Broad-spectrum | Non-selective inhibitor of co-translational translocation. | |

| Cotransin | Substrate-selective | Preferentially inhibits the translocation of certain proteins. |

Experimental Protocols

The characterization of Sec61 inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Protein Translocation Assay

This assay directly assesses the ability of a compound to inhibit the translocation of a model protein into microsomes.

Methodology:

-

Preparation of Components:

-

Prepare rabbit reticulocyte lysate for in vitro translation.

-

Isolate rough microsomes from a suitable source (e.g., canine pancreas).

-

Synthesize mRNA encoding a secretory protein (e.g., preprolactin) with a radiolabel (e.g., [³⁵S]-methionine) via in vitro transcription.

-

-

In Vitro Translation and Translocation:

-

Set up in vitro translation reactions containing rabbit reticulocyte lysate, the synthesized mRNA, and radiolabeled amino acids.

-

Add varying concentrations of the Sec61 inhibitor or vehicle control to the reactions.

-

Initiate translocation by adding the prepared microsomes.

-

Incubate the reaction at an appropriate temperature (e.g., 30°C) to allow for translation and translocation.

-

-

Analysis:

-

Terminate the reaction and treat half of each sample with proteinase K to digest non-translocated proteins.

-

Analyze all samples by SDS-PAGE and autoradiography.

-

Successful translocation is indicated by a protected, processed protein band (cleaved signal peptide) in the proteinase K-treated samples.

-

Quantify the intensity of the protected band to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.

-

Workflow for In Vitro Protein Translocation Assay

Caption: Experimental workflow for the in vitro protein translocation assay.

Cell-Based Reporter Assay for Sec61 Inhibition

This assay utilizes a secreted reporter protein to assess the activity of Sec61 inhibitors in a cellular context.

Methodology:

-

Construct Design:

-

Create a reporter construct encoding a signal peptide fused to a reporter protein such as Gaussia luciferase (GLuc) or secreted alkaline phosphatase (SEAP).

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) and transfect with the reporter construct.

-

-

Inhibitor Treatment:

-

After allowing for reporter expression (e.g., 24 hours), treat the cells with a serial dilution of the Sec61 inhibitor. Include a vehicle control.

-

-

Sample Collection and Analysis:

-

After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

-

Measure the activity of the secreted reporter in the supernatant using a luminometer or spectrophotometer.

-

-

Data Analysis:

-

Normalize the reporter activity to cell viability (determined by a parallel assay such as MTT or CellTiter-Glo).

-

Plot the normalized reporter activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of an inhibitor with Sec61α in a cellular environment.

Methodology:

-

Cell Treatment:

-

Treat cultured cells with the Sec61 inhibitor or vehicle control.

-

-

Thermal Challenge:

-

Heat the treated cells across a range of temperatures.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of soluble Sec61α in each sample by Western blotting using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.

-

Logical Relationship of Experimental Validation

Caption: Logical workflow for the validation of a novel Sec61 inhibitor.

Conclusion

Inhibitors of the Sec61 translocon represent a promising class of therapeutic agents with the potential to impact a wide range of diseases. Understanding their mechanism of action and having robust experimental protocols for their characterization are crucial for their development. While specific data for Sec61-IN-5 remains elusive in the public domain, the information and methodologies presented in this guide, based on well-studied analogs, provide a comprehensive framework for researchers, scientists, and drug development professionals working in this exciting field. Future studies will hopefully shed light on the specific properties of Sec61-IN-5 and further expand our understanding of Sec61 inhibition.

References

The Impact of Sec61 Inhibition on Cellular Pathways: A Technical Guide to Sec61-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sec61 translocon, a highly conserved protein complex embedded in the endoplasmic reticulum (ER) membrane, serves as the primary gateway for the majority of proteins entering the secretory pathway.[1][2] Its critical role in protein translocation and integration into the ER makes it a compelling therapeutic target for a range of diseases, including cancer and viral infections.[3][4] Sec61-IN-5 is a novel small molecule inhibitor designed to target the Sec61 complex, thereby disrupting protein homeostasis and inducing cellular stress. This technical guide provides an in-depth analysis of the cellular pathways affected by Sec61-IN-5, supported by quantitative data from analogous Sec61 inhibitors, detailed experimental protocols, and visual representations of the core mechanisms.

Core Mechanism of Action

Sec61-IN-5, like other known Sec61 inhibitors, is believed to function by binding to a lipid-exposed pocket on the Sec61α subunit, the central pore-forming component of the translocon.[5] This interaction stabilizes the translocon in a closed conformation, physically obstructing the passage of nascent polypeptide chains into the ER lumen. This blockade of protein translocation is the primary mechanism through which Sec61-IN-5 exerts its cellular effects.

The Sec61 complex is a heterotrimer composed of α, β, and γ subunits. The α-subunit forms the central channel, which is sealed in its idle state by a "plug" domain. During protein translocation, the binding of a ribosome-nascent chain complex and the insertion of a signal peptide trigger a conformational change, displacing the plug and opening the channel. Sec61 inhibitors prevent this opening, effectively shutting down the translocation of a wide array of secretory and membrane proteins.

Cellular Pathways Affected by Sec61-IN-5

The primary consequence of Sec61 inhibition is the disruption of protein secretion and membrane protein integration, which in turn triggers a cascade of downstream cellular stress responses.

Inhibition of Protein Translocation

The most direct effect of Sec61-IN-5 is the inhibition of co-translational and post-translational protein translocation into the endoplasmic reticulum. This leads to the accumulation of untranslocated precursor proteins in the cytosol. The sensitivity to inhibition can be substrate-dependent, with some proteins being more affected than others.

Diagram of the Sec61-Mediated Protein Translocation Pathway and its Inhibition:

References

- 1. Sec61 - Wikipedia [en.wikipedia.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Early Research Findings on Sec61 Translocon Inhibitors

Disclaimer: As of November 2025, publicly available research literature does not contain specific data or experimental protocols for a compound designated "Sec61-IN-5". Therefore, this technical guide provides a comprehensive overview of the core principles of Sec61 translocon inhibition, utilizing data and methodologies from well-characterized, analogous inhibitors to serve as a foundational resource for researchers, scientists, and drug development professionals.

The Sec61 translocon is a critical cellular channel responsible for the translocation of newly synthesized proteins into the endoplasmic reticulum (ER).[1] Its inhibition presents a promising therapeutic strategy for diseases with high protein secretion demands, such as cancer.[2][3] This guide details the mechanism of action, quantitative data, and experimental protocols relevant to the study of Sec61 inhibitors.

Mechanism of Action and Signaling Pathway

Small molecule inhibitors of the Sec61 translocon typically function by non-competitively binding to a pocket on the cytosolic side of the Sec61α subunit.[1][4] This binding site is located near the lateral gate and the plug domain, which are essential for the opening of the translocation channel. By binding to this site, inhibitors allosterically stabilize the closed conformation of the Sec61 channel, thereby preventing the entry and translocation of nascent polypeptide chains into the ER lumen. This disruption of protein translocation leads to an accumulation of unfolded proteins in the cytosol, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis, particularly in cells with a high secretory load.

Quantitative Data Presentation

The potency of Sec61 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the specific inhibitor, the client protein being assayed, and the cell line used. The following table summarizes reported IC50 values for several well-characterized Sec61 inhibitors.

| Inhibitor | Target/Assay | Cell Line | IC50 (nM) |

| KZR-8445 | GLuc reporter secretion | - | ~100 |

| Prolactin secretion | - | ~1000 | |

| Ipomoeassin F (Ipo-F) | Sec61-dependent protein secretion | - | ~50 |

| CADA | Human CD4 expression | HEK293 | 600 |

| Cotransin (CT8) | GLuc reporter secretion | - | Potent Inhibition |

| Mycolactone | General protein translocation | Various | Potent Inhibition |

Experimental Protocols

The characterization of Sec61 inhibitors involves a combination of in vitro and cell-based assays to confirm their mechanism of action and quantify their potency.

This assay is used to quantify the inhibition of a specific secreted protein.

-

Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density that ensures they are in the exponential growth phase during the experiment.

-

Transfection (if necessary): If the cell line does not endogenously express the reporter, transfect the cells with a plasmid encoding a secreted reporter protein (e.g., Gaussia Luciferase).

-

Inhibitor Treatment: Add the Sec61 inhibitor at a range of concentrations to the cell culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for protein expression and secretion.

-

Sample Collection: Collect the cell culture supernatant.

-

Luciferase Assay: Measure the luciferase activity in the supernatant using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Plot the luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

The Role of Sec61 Inhibition in Inducing Endoplasmic Reticulum Stress: A Technical Overview

Disclaimer: Information regarding the specific compound "Sec61-IN-5" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the well-established class of Sec61 inhibitors and their relationship with endoplasmic reticulum (ER) stress, drawing on data from analogous compounds.

Introduction

The Sec61 translocon is a protein-conducting channel embedded in the endoplasmic reticulum membrane, playing a crucial role in the biogenesis of a vast number of proteins destined for secretion, membrane insertion, or delivery to various organelles.[1][2] This channel is a heterotrimeric complex composed of Sec61α, Sec61β, and Sec61γ subunits.[3][4] The α-subunit forms the central pore through which nascent polypeptide chains are translocated into the ER lumen.[3] Given the fundamental role of the Sec61 translocon in protein homeostasis, its inhibition has emerged as a promising therapeutic strategy, particularly in diseases characterized by high protein synthesis rates, such as cancer.

Inhibition of the Sec61 complex obstructs the protein translocation process, leading to an accumulation of untranslocated proteins in the cytosol. This disruption of protein homeostasis triggers a cellular stress response known as the Unfolded Protein Response (UPR), a key component of ER stress. Prolonged activation of the UPR can ultimately lead to programmed cell death, or apoptosis. This technical guide will delve into the mechanisms by which Sec61 inhibitors induce ER stress, present quantitative data for representative inhibitors, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and workflows.

Quantitative Data on Sec61 Inhibitors

The potency of Sec61 inhibitors can vary depending on the specific compound, the cell line being tested, and the particular protein whose translocation is being assayed. The following table summarizes reported half-maximal inhibitory concentration (IC50) values for several well-characterized Sec61 inhibitors to provide a comparative perspective.

| Inhibitor | Target/Assay | Cell Line | IC50 (nM) |

| KZR-8445 | GLuc reporter secretion | - | ~100 |

| KZR-8445 | Prolactin secretion | - | ~1000 |

| Ipomoeassin F (Ipo-F) | Sec61-dependent protein secretion | - | ~50 |

| CADA | Human CD4 expression | HEK293 | 600 |

| Eeyarestatin I (ESI) | Zika and Usutu virus infectivity | - | 200-5000 (effective concentration) |

| Note: This table provides a summary of reported values for different Sec61 inhibitors to illustrate the range of potencies. Data for "Sec61-IN-5" is not available. |

Experimental Protocols

Studying the effects of Sec61 inhibitors on ER stress involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot Analysis of UPR Markers

This protocol is designed to detect the upregulation of key markers of the Unfolded Protein Response, which is indicative of ER stress.

1. Cell Culture and Treatment:

- Seed cells (e.g., HeLa, HEK293) in 6-well plates to achieve 70-80% confluency at the time of harvest.

- Treat cells with the Sec61 inhibitor at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16 hours).

2. Cell Lysis:

- Wash cells with ice-cold Phosphate Buffered Saline (PBS).

- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

- Collect the supernatant containing the protein extract.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against UPR markers such as:

- Phosphorylated eIF2α (p-eIF2α)

- ATF4

- Spliced XBP1 (sXBP1)

- CHOP (C/EBP homologous protein)

- Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

- Wash the membrane with TBST.

- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

- Wash the membrane again with TBST.

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay

This protocol measures the cytotoxic effects of Sec61 inhibitors, which are often a consequence of prolonged ER stress.

1. Cell Seeding:

- Seed cells in a 96-well plate at an appropriate density.

2. Inhibitor Treatment:

- Treat the cells with a serial dilution of the Sec61 inhibitor and a vehicle control.

3. Incubation:

- Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

4. Viability Measurement:

- Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit (e.g., CellTiter-Glo®).

- Follow the manufacturer's instructions to measure cell viability, typically by reading absorbance or luminescence on a plate reader.

5. Data Analysis:

- Calculate the percentage of viable cells relative to the vehicle-treated control.

- Plot the data and determine the IC50 value for cytotoxicity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Sec61 inhibition and ER stress can aid in understanding the underlying mechanisms.

References

- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Stability and Function of the Sec61 Translocation Complex Depends on the Sss1p Tail-Anchor Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease [frontiersin.org]

Investigating the Biological Activity of Sec61 Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Sec61-IN-5" is not publicly available within the reviewed literature. This guide therefore provides a comprehensive overview of the biological activity and investigation of well-characterized Sec61 translocon inhibitors, which can serve as a framework for studying novel compounds like Sec61-IN-5.

The Sec61 translocon is a critical cellular machine responsible for the translocation of newly synthesized proteins into the endoplasmic reticulum (ER).[1][2][3][4][5] As a central component of the protein secretion pathway, its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer and viral infections. This technical guide details the biological activity of known Sec61 inhibitors, methods for their characterization, and the signaling pathways they affect.

Mechanism of Action of Sec61 Inhibitors

The Sec61 complex is a heterotrimeric protein channel composed of α, β, and γ subunits. The α-subunit forms the central pore, which is gated by a "plug" domain and a "lateral gate". Most known small molecule inhibitors of Sec61, including cotransin, mycolactone, and ipomoeassin F, bind to a common pocket on the Sec61α subunit. This binding event stabilizes the closed conformation of the translocon, preventing the insertion and translocation of nascent polypeptide chains into the ER lumen. This blockade of protein transport leads to an accumulation of untranslocated proteins in the cytoplasm, triggering the Unfolded Protein Response (UPR) and ultimately leading to cell death, particularly in cells with high secretory activity like cancer cells.

Quantitative Data for Representative Sec61 Inhibitors

The potency of Sec61 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the cell line and the specific protein substrate being assayed. The table below summarizes reported IC50 values for several well-characterized Sec61 inhibitors.

| Inhibitor | Target/Assay | Cell Line | IC50 (nM) | Reference |

| Ipomoeassin F | Sec61-dependent protein secretion | - | ~50 | |

| KZR-8445 | GLuc reporter secretion | - | ~100 | |

| KZR-8445 | Prolactin secretion | - | ~1000 | |

| Decatransin | HCT116 cell growth | HCT116 | 140 | |

| CADA | Human CD4 expression | HEK293 | 600 |

Experimental Protocols

Characterizing the biological activity of a novel Sec61 inhibitor like Sec61-IN-5 requires a series of well-defined experiments. Below are detailed protocols for key assays.

In Vitro Protein Translocation Assay

This assay directly measures the ability of a compound to inhibit the translocation of a model protein into microsomes.

Materials:

-

Canine pancreatic rough microsomes (RM)

-

Rabbit reticulocyte lysate

-

mRNA encoding a secretory protein (e.g., preprolactin)

-

[35S]-Methionine

-

Sec61 inhibitor (e.g., Sec61-IN-5) dissolved in DMSO

-

Translation buffer

-

Proteinase K

-

SDS-PAGE reagents

Procedure:

-

Set up in vitro translation reactions containing rabbit reticulocyte lysate, [35S]-methionine, and the mRNA template.

-

Add varying concentrations of the Sec61 inhibitor or DMSO (vehicle control) to the reactions.

-

Initiate translation and translocation by adding the rough microsomes.

-

Incubate the reactions at 30°C for 60 minutes.

-

To assess translocation, treat a portion of each reaction with Proteinase K to digest any non-translocated, cytosolic protein.

-

Stop the Proteinase K digestion by adding a protease inhibitor.

-

Analyze the reaction products by SDS-PAGE and autoradiography. The protected, translocated protein will appear as a band of the expected molecular weight in the Proteinase K-treated samples.

-

Quantify the band intensities to determine the IC50 of the inhibitor.

Cell-Based Reporter Assay for Secretion

This assay measures the secretion of a reporter protein from cells to assess the in-cell activity of the inhibitor.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vector for a secreted reporter protein (e.g., Gaussia luciferase, GLuc)

-

Cell culture medium and supplements

-

Transfection reagent

-

Sec61 inhibitor (e.g., Sec61-IN-5)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Transfect the cells with the secreted reporter plasmid.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the Sec61 inhibitor or vehicle control.

-

Incubate for a defined period (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Measure the luciferase activity in the supernatant using a luminometer.

-

In parallel, measure cell viability (e.g., using a CellTiter-Glo assay) to control for cytotoxicity.

-

Calculate the IC50 for the inhibition of secretion.

Western Blot Analysis of Endogenous Protein Translocation

This method assesses the effect of the inhibitor on the processing of an endogenous secretory or membrane protein.

Materials:

-

Cells expressing a protein that undergoes signal peptide cleavage upon translocation.

-

Sec61 inhibitor (e.g., Sec61-IN-5).

-

Cell lysis buffer.

-

Primary antibody specific to the target protein.

-

Secondary antibody conjugated to HRP.

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescence substrate.

Procedure:

-

Treat cells with varying concentrations of the Sec61 inhibitor for an appropriate duration.

-

Lyse the cells and collect the total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibody against the target protein.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imager.

-

Inhibition of translocation will result in the accumulation of the unprocessed, higher molecular weight precursor form of the protein.

Conclusion

The inhibition of the Sec61 translocon represents a compelling strategy for the development of novel therapeutics. The experimental framework provided in this guide offers a robust approach to characterizing the biological activity of new Sec61 inhibitors. By employing a combination of in vitro and cell-based assays, researchers can elucidate the mechanism of action, determine the potency, and assess the cellular consequences of these compounds, paving the way for their further development.

References

Methodological & Application

Application Notes and Protocols for Sec61-IN-5 In Vitro Translocation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro translocation assay to characterize the inhibitory effects of Sec61-IN-5 on the Sec61 translocon, the central component of the protein translocation machinery in the endoplasmic reticulum (ER).

The Sec61 complex forms a protein-conducting channel responsible for the translocation of nascent secretory and membrane proteins into the ER lumen or their integration into the ER membrane.[1][2][3][4] Inhibition of this channel is a promising therapeutic strategy for various diseases, including cancer, viral infections, and immunosuppression.[5] Small molecule inhibitors can block the translocation process by binding to the Sec61 complex and stabilizing it in a closed, translocation-incompetent state.

This document outlines a cell-free system to quantitatively assess the impact of Sec61-IN-5 on the biogenesis of secretory proteins. The assay utilizes an in vitro transcription and translation system, typically rabbit reticulocyte lysate (RRL), coupled with canine pancreatic rough microsomes (RMs), which are a primary source of mammalian ER for these studies.

Signaling Pathway of Co-translational Translocation and Inhibition by Sec61-IN-5

The process of co-translational translocation begins with the synthesis of a polypeptide chain by a ribosome. As the signal sequence of the nascent chain emerges, it is recognized by the signal recognition particle (SRP), which then targets the ribosome-nascent chain complex to the SRP receptor on the ER membrane. The complex is then transferred to the Sec61 translocon, and the nascent polypeptide is translocated through the channel into the ER lumen. Sec61 inhibitors, such as Sec61-IN-5, are thought to bind to a pocket on the Sec61α subunit, preventing the opening of the translocation pore and thereby blocking the entry of the nascent polypeptide.

References

- 1. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sec61 - Wikipedia [en.wikipedia.org]

- 3. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Sec61-IN-5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the translocation of newly synthesized secretory and membrane proteins.[1][2] Its critical role in protein homeostasis makes it an attractive therapeutic target for various diseases, including cancer and viral infections.[3][4] Sec61-IN-5 is a novel small molecule inhibitor of the Sec61 translocon. These application notes provide a comprehensive guide for the utilization of Sec61-IN-5 in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes. By blocking the Sec61 channel, Sec61-IN-5 is expected to disrupt protein translocation, leading to the accumulation of untranslocated proteins in the cytosol, triggering the Unfolded Protein Response (UPR), and potentially inducing apoptosis, particularly in cells with high secretory activity such as cancer cells.[5]

Mechanism of Action

Sec61-IN-5, like other known Sec61 inhibitors, is hypothesized to function by binding to a pocket on the Sec61α subunit, the central pore-forming component of the translocon complex. This binding event stabilizes the translocon in a closed conformation, preventing the entry and passage of nascent polypeptide chains into the ER lumen. Specifically, the inhibitor likely stabilizes the "plug" domain that gates the channel, thereby physically obstructing the translocation pore. This blockade of protein transport disrupts the biogenesis of a wide range of secreted and membrane proteins, leading to cellular stress.

Signaling Pathway

The inhibition of the Sec61 translocon by Sec61-IN-5 initiates a cascade of cellular events, primarily the Unfolded Protein Response (UPR). The accumulation of untranslocated proteins in the cytoplasm and the subsequent depletion of essential ER-resident proteins trigger this stress response. The UPR is mediated by three main ER-resident sensor proteins: IRE1α, PERK, and ATF6. Activation of these pathways aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged or severe.

Data Presentation

The following tables summarize representative quantitative data for known Sec61 inhibitors, which can serve as a reference for designing experiments with Sec61-IN-5.

Table 1: In Vitro Potency of Selected Sec61 Inhibitors

| Compound | Cell Line | IC50 (µM) | Assay Type |

| Cotransin | HEK293 | ~1 | Cell Viability |

| Ipomoeassin F | HEK293 | ~0.01 | Cell Viability |

| Mycolactone A/B | HEK293 | ~0.001 | Cell Viability |

| Eeyarestatin I | HEK293 | ~10 | Cell Viability |

Table 2: Experimental Parameters for Sec61 Inhibition Assays

| Parameter | Western Blot | Cell Viability Assay | In Vitro Translocation |

| Cell Seeding Density | 70-80% confluency | 5,000-10,000 cells/well (96-well) | N/A |

| Inhibitor Concentration Range | 0.1 - 1000 nM | 0.01 - 100 µM (serial dilution) | 0.1 - 10 µM |

| Incubation Time | 6 - 24 hours | 72 hours | 30 - 60 minutes |

| Positive Control | Known Sec61 inhibitor (e.g., Cotransin) | Staurosporine | Known Sec61 inhibitor |

| Vehicle Control | DMSO | DMSO | DMSO |

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of Sec61-IN-5 are provided below.

Protocol 1: Cell Viability Assay to Determine IC50

This assay determines the concentration of Sec61-IN-5 required to inhibit cell growth by 50% (IC50), providing a measure of its cytotoxic potency.

Workflow:

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293, HeLa, or a cancer cell line of interest) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Sec61-IN-5 in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Use a commercial cell viability reagent such as MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Protein Translocation and ER Stress

This protocol is used to assess the direct effect of Sec61-IN-5 on the translocation of a specific secreted or membrane protein and to evaluate the induction of the UPR.

Workflow:

Methodology:

-

Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of treatment.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of Sec61-IN-5 (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against your protein of interest (a secreted or membrane protein) and UPR markers (e.g., BiP/GRP78, CHOP, and phosphorylated eIF2α) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and image the results.

-

Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Protocol 3: In Vitro Translocation Assay

This cell-free assay directly measures the inhibition of protein translocation into ER-derived microsomes.

Methodology:

-

Prepare Components:

-

In vitro transcription/translation system: Use a commercial kit (e.g., rabbit reticulocyte lysate).

-

mRNA template: Encode a well-characterized secretory protein with a signal peptide.

-

Canine pancreatic rough microsomes (RMs): A source of functional Sec61 translocons.

-

Sec61-IN-5: Prepare a stock solution in DMSO.

-

-

Assay Setup:

-

Combine the transcription/translation mix, mRNA template, and [35S]-methionine in a reaction tube.

-

Add RMs and varying concentrations of Sec61-IN-5 or vehicle control.

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes to allow for translation and translocation.

-

Analysis:

-

Stop the reaction by placing it on ice.

-

Treat the samples with proteinase K to digest any untranslocated, cytosolic protein. Translocated proteins within the microsomes will be protected.

-

Analyze the samples by SDS-PAGE and autoradiography. A protected, processed band (signal peptide cleaved) indicates successful translocation.

-

Quantify the band intensities to determine the extent of translocation inhibition at different inhibitor concentrations.

-

Troubleshooting and Optimization

-

Inconsistent IC50 values: Ensure consistent cell seeding density, passage number, and inhibitor solution stability. Prepare fresh dilutions for each experiment.

-

No effect on target protein translocation: The chosen protein may not be a substrate for Sec61-dependent translocation, or the inhibitor concentration may be too low. Use a known Sec61-dependent substrate as a positive control.

-

High background in Western blots: Optimize antibody concentrations and washing steps.

-

Induction of UPR at all concentrations: This may indicate general cytotoxicity. Correlate UPR induction with the IC50 from cell viability assays.

By following these detailed application notes and protocols, researchers can effectively utilize Sec61-IN-5 as a tool to investigate the role of the Sec61 translocon in various cellular processes and to explore its therapeutic potential.

References

Sec61-IN-5 dosage and concentration for research

Application Notes and Protocols for Sec61-IN-5

Disclaimer: The following application notes and protocols are based on published data for various known Sec61 inhibitors. As "Sec61-IN-5" is a novel compound, the provided concentrations, dosages, and specific outcomes should be considered as a starting point for experimental design. Optimization will be required for your specific cell lines and experimental conditions.

Application Notes

The Sec61 translocon is a protein-conducting channel in the membrane of the endoplasmic reticulum (ER) that is essential for the biogenesis of most secretory and membrane proteins in eukaryotes.[1][2][3] It facilitates the translocation of newly synthesized polypeptides into the ER lumen and the integration of transmembrane proteins into the ER membrane.[4][5] Small molecule inhibitors of the Sec61 translocon have emerged as valuable research tools and potential therapeutics for various diseases, including cancer and viral infections.

Mechanism of Action:

Sec61 inhibitors typically function by binding to a pocket on the Sec61α subunit, the central pore-forming component of the translocon. This binding event stabilizes the translocon in a conformation where the "plug" domain remains closed, thereby physically obstructing the passage of nascent polypeptide chains through the channel. This inhibition prevents the translocation of secretory proteins and the integration of membrane proteins into the ER, leading to a disruption of protein homeostasis and potentially inducing cellular stress and apoptosis.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations of various published Sec61 inhibitors. This data can be used as a reference for designing dose-response experiments with Sec61-IN-5.

| Inhibitor | Cell Line/Assay | IC50 / Effective Concentration | Reference |

| KZR-8445 | GLuc reporter assay | 5 nM - >25 µM (signal peptide dependent) | |

| Sec61-IN-4 | U87-MG cells | 0.04 µM (Cell Viability) | MedChemExpress Data |

| Cotransin | HEK293 cells | ~1 µM (Cell Viability) | |

| Ipomoeassin F | HEK293 cells | ~0.01 µM (Cell Viability) | |

| Mycolactone A/B | HEK293 cells | ~0.001 µM (Cell Viability) | |

| Eeyarestatin I | HEK293 cells | ~10 µM (Cell Viability) | |

| FMP-214219 | In vitro biosynthesis assay | 10 µM | |

| FMP-503533 | In vitro biosynthesis assay | 20 µM |

Experimental Protocols

In Vitro Protein Translocation Assay

This assay directly measures the ability of a compound to inhibit the translocation of a nascent polypeptide into ER-derived microsomes.

Materials:

-

Rabbit reticulocyte lysate in vitro translation system

-

Canine pancreatic rough microsomes (RMs)

-

Plasmid DNA encoding a secretory protein with a signal sequence

-

³⁵S-Methionine

-

RNase-free water

-

Sec61-IN-5 dissolved in a suitable solvent (e.g., DMSO)

-

Proteinase K

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Protocol Workflow:

Procedure:

-

Set up the in vitro translation reaction according to the manufacturer's instructions, including the plasmid DNA and ³⁵S-Methionine.

-

To the translation reaction, add the canine pancreatic rough microsomes.

-

Add varying concentrations of Sec61-IN-5 (or vehicle control) to the reactions. A typical starting concentration range could be from 1 nM to 100 µM.

-

Incubate the reactions at 30°C for 60-90 minutes to allow for translation and translocation.

-

Following incubation, treat the samples with Proteinase K to digest any untranslocated proteins. Translocated proteins will be protected within the microsomes.

-

Quench the Proteinase K activity by adding a protease inhibitor cocktail and placing the samples on ice.

-

Analyze the samples by SDS-PAGE.

-

Visualize the radiolabeled proteins using a phosphorimager or by autoradiography. A decrease in the protected protein band with increasing concentrations of Sec61-IN-5 indicates inhibition of translocation.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

Materials:

-

Cells of interest (e.g., HEK293, U87-MG)

-

Complete cell culture medium

-

96-well cell culture plates

-

Sec61-IN-5 dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Protocol Workflow:

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of Sec61-IN-5 in culture medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Sec61-IN-5. Include vehicle-only control wells.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or using an orbital shaker.

-

Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Plot the results as a percentage of the vehicle control to determine the IC50 value.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Sec61 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases [frontiersin.org]

- 4. Mechanism of Protein Translocation by the Sec61 Translocon Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

Application Notes and Protocols for Sec61-IN-5 Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sec61 translocon is a highly conserved protein-conducting channel essential for the translocation of newly synthesized polypeptides into the endoplasmic reticulum (ER).[1][2][3][4] This central role in protein biogenesis makes the Sec61 complex a compelling therapeutic target for a variety of diseases, including cancer and viral infections, which are often characterized by a high demand for protein synthesis and secretion.[5] Small molecule inhibitors of the Sec61 translocon, such as Sec61-IN-5, represent a promising class of therapeutics. These inhibitors function by stabilizing the closed state of the Sec61 channel, thereby blocking the entry of nascent polypeptides into the ER lumen.

These application notes provide detailed experimental protocols and data presentation guidelines for the characterization of Sec61-IN-5. The following sections include methodologies for key assays to determine the potency and cellular effects of Sec61-IN-5, as well as templates for data presentation and visualization of relevant biological pathways and experimental workflows.

Data Presentation

Quantitative data from various assays should be summarized in clear and concise tables to facilitate comparison of Sec61-IN-5 with other known Sec61 inhibitors.

Table 1: Comparative Inhibitory Activity of Sec61 Inhibitors

| Inhibitor | Target | IC50 (Protein Translocation) | Substrate Specificity |

| Sec61-IN-5 | Sec61α | Data to be generated | Data to be generated |

| Sec61-IN-4 | Sec61α | 15 nM | Broad-spectrum |

| Mycolactone | Sec61α | 4.5 - 12 nM | Broad-spectrum |

| Cotransin | Sec61α | 20 - 1050 nM (substrate-dependent) | Substrate-selective |

| KZR-8445 | Sec61α | 5 nM to >25 µM (signal peptide-dependent) | Substrate-selective |

Table 2: Cellular Activity of Sec61 Inhibitors